N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide
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Overview
Description
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the use of amide and sulphonamide groups . For example, N-substituted-(3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide, urea, and substituted benzenesulfonamide derivatives have been developed .Molecular Structure Analysis
Oxadiazoles have a five-membered ring system that consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions of oxadiazoles can vary depending on the electron-withdrawing and donating substituents in the positions of the oxadiazole ring . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives can vary widely depending on their structure. For example, the 1,2,5-regioisomer is also known as furazan, whose mono and disubstituted derivatives have long been known .Scientific Research Applications
Pharmacokinetic Studies
Metabolism and Elimination of Chemical Compounds : A study on the metabolism and urinary excretion of methyl, iso-, and n-butyl paraben after oral dosage provides insights into how similar compounds might be processed in the human body. The identification of new oxidized metabolites and the determination of excretion rates can inform pharmacokinetic studies of related benzamide compounds (Moos et al., 2016).
Endocrine Disrupting Chemicals (EDCs)
Exposure and Effects of EDCs : Research on phenolic endocrine-disrupting chemicals (EDCs) in maternal blood plasma and amniotic fluid in the Indian population reveals widespread exposure and suggests potential in utero transfer from mother to fetus. Studies like this highlight the importance of monitoring exposure to potentially disruptive compounds, which could be relevant for the safety evaluation of new compounds (Shekhar et al., 2017).
Biomarkers of Exposure
Urinary Biomarkers : The use of urinary concentrations of environmental phenols as biomarkers to assess exposure levels in populations underscores the importance of developing sensitive detection methods for monitoring exposure to various chemicals, including new benzamide derivatives. This approach could be applied to study the exposure and potential effects of "N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide" (Frederiksen et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as oxadiazoles, have been reported to have a wide range of applications and can interact with various biological targets .
Mode of Action
Oxadiazoles, which are part of the compound’s structure, are known to interact with their targets in a variety of ways, depending on the specific substituents present .
Biochemical Pathways
It’s worth noting that oxadiazoles have been associated with a variety of biological activities, including anticancer, vasodilator, anticonvulsant, and antidiabetic effects .
Result of Action
Similar compounds have shown significant inhibition of α-amylase, suggesting potential antidiabetic activity .
Future Directions
Properties
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-19(22-21-24-23-20(27-21)16-7-3-1-4-8-16)15-11-13-18(14-12-15)26-17-9-5-2-6-10-17/h2,5-6,9-14,16H,1,3-4,7-8H2,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUXIMKKKZVJBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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